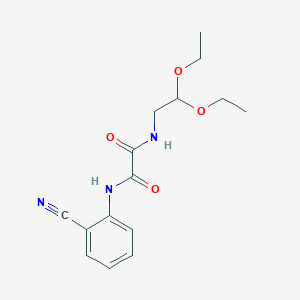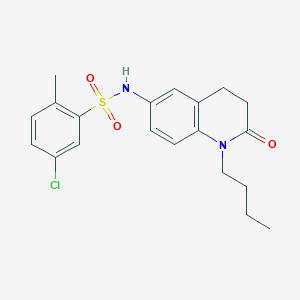![molecular formula C18H15Cl2N3O4S B2451132 3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034490-19-0](/img/structure/B2451132.png)
3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a biphenyl group, which is two benzene rings connected by a single bond, with two chlorine atoms attached. It also contains an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. Additionally, it has an imidazolidine-2,4-dione group, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with two carbonyl groups attached to the 2 and 4 positions of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl group, the introduction of the chlorine atoms, the formation of the azetidine ring, and the formation of the imidazolidine-2,4-dione group. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The biphenyl group could rotate around the single bond connecting the two rings, and the chlorine atoms could be in various positions on the rings. The azetidine and imidazolidine-2,4-dione rings would have a puckered conformation due to the strain of the four-membered ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific groups present in the molecule. The chlorine atoms could potentially be replaced by other groups in a substitution reaction. The azetidine ring could be opened in a ring-opening reaction. The carbonyl groups in the imidazolidine-2,4-dione ring could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the chlorine atoms could make it relatively heavy and possibly increase its boiling point. The azetidine and imidazolidine-2,4-dione rings could influence its reactivity .科学的研究の応用
Nonpeptide Inhibitors for Human Heart Chymase
Research on substituted derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione has shown potential in selectively inhibiting human heart chymase, an enzyme involved in cardiovascular diseases. These derivatives exhibit high selectivity and potency, indicating their potential for therapeutic applications in cardiovascular conditions (Niwata et al., 1997).
Anticancer Properties
Hydantoin derivatives, including those structurally related to the compound , have been explored for their anticancer properties. Specific novel spirohydantoin compounds have shown dose- and time-dependent cytotoxic effects on various human leukemic cell lines, indicating their potential as cancer therapeutic agents (Kavitha et al., 2009).
Novel Synthetic Methods
Research has also focused on developing novel synthetic methods for creating derivatives of imidazolidine-2,4-dione, demonstrating the chemical versatility and potential for creating a wide range of pharmacologically active compounds. For instance, novel sulfonic acid functionalized ionic liquids have been used to catalyze the synthesis of 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives, showcasing innovative approaches to drug synthesis (Chen et al., 2011).
Antibacterial Activities
Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their antibacterial activities, indicating their potential use in treating bacterial infections. This includes novel hybrid compounds that showed activity against both Gram-positive and Gram-negative bacteria (Keivanloo et al., 2020).
Hypoglycemic Activity
Some derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their hypoglycemic activity, indicating potential applications in diabetes treatment. Compounds have shown significant reduction in blood glucose levels in diabetic rat models, suggesting their usefulness as oral antihyperglycemic agents (Hussain et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-[4-(3,4-dichlorophenyl)phenyl]sulfonylazetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S/c19-15-6-3-12(7-16(15)20)11-1-4-14(5-2-11)28(26,27)22-9-13(10-22)23-17(24)8-21-18(23)25/h1-7,13H,8-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGPTPQKKSOCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B2451050.png)

![[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2451055.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451057.png)

![4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2451059.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2451060.png)

![N-[3-(benzimidazol-1-yl)propyl]-2-chloroacetamide](/img/structure/B2451062.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B2451065.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2451070.png)
